Mass Spectrometric Differentiation: PGD1-d4 Provides a +4 Da Shift for Baseline Resolution from PGD1
The core differentiation of PGD1-d4 is its mass shift of +4 Da relative to unlabeled PGD1, achieved via substitution of four hydrogen atoms with deuterium at positions 3, 3′, 4, and 4′ [1]. This mass difference enables complete chromatographic co-elution of the analyte (PGD1) and internal standard (PGD1-d4), while allowing for distinct detection in the mass spectrometer via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) . In contrast, use of unlabeled PGD1 as an internal standard provides no mass distinction, leading to signal overlap and inability to correct for matrix-induced ion suppression [2].
| Evidence Dimension | Mass-to-charge ratio (m/z) of molecular ion [M+H]+ in positive ion mode |
|---|---|
| Target Compound Data | m/z 359.3 (calculated for C20H31D4O5) [1] |
| Comparator Or Baseline | m/z 355.2 (unlabeled PGD1, C20H35O5) [1] |
| Quantified Difference | +4 Da mass shift |
| Conditions | ESI positive ion mode; theoretical m/z values derived from molecular formula C20H30D4O5 (MW 358.5) and C20H34O5 (MW 354.5) [1] |
Why This Matters
The +4 Da mass shift is the fundamental requirement for accurate stable isotope dilution mass spectrometry, allowing the internal standard to correct for variability in sample preparation, ionization efficiency, and instrument drift without interference from the analyte.
- [1] LIPID MAPS Structure Database (LMSD). LMFA03010248. Prostaglandin D1-d4. https://dev.lipidmaps.org/databases/lmsd/LMFA03010248. View Source
- [2] Taylor, A. W., et al. (2012). Application of Doehlert uniform shell designs for selecting optimal amounts of internal standards in the analysis of prostaglandins and leukotrienes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1260, 102-110. View Source
